molecular formula C37H70N2O12 B193690 Azathramycin CAS No. 76801-85-9

Azathramycin

Cat. No. B193690
CAS RN: 76801-85-9
M. Wt: 735.0 g/mol
InChI Key: HRKNNHYKWGYTEN-UHFFFAOYSA-N
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Description

Azithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. It is known for its broad-spectrum activity and long half-life, which allows for less frequent dosing compared to other antibiotics. Azithromycin is commonly used to treat respiratory infections, skin infections, ear infections, and sexually transmitted diseases .

Scientific Research Applications

Azithromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide antibiotics. In biology, it is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth. In medicine, azithromycin is used to treat various bacterial infections and is being investigated for its potential use in treating viral infections, such as COVID-19. In industry, azithromycin is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry .

Mechanism of Action

Azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. Azithromycin also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis. The compound is actively absorbed by various cells, including phagocytes, and is delivered in high concentrations to sites of infection .

Biochemical Analysis

Biochemical Properties

Azathramycin interacts with various biomolecules, primarily targeting the ribosome . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the transpeptidation/translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have clear and sustained effects on the gut microbial community, causing significant alterations in the representations of Bifidobacterium species . It also inhibits T-cell cytotoxicity against tumor cells and impairs T-cell metabolism through glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the bacterial ribosome. By binding to the 23S rRNA of the 50S ribosomal subunit, it inhibits the transpeptidation/translocation step of protein synthesis, thereby stopping bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vitro killing curves showed a decrease of 2 log 10 within 2 and 3 hours for azithromycin and erythromycin, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to be metabolized in the liver . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .

Transport and Distribution

This compound is extensively distributed into tissues, particularly phagocytes, where it is delivered in high concentrations to sites of infection . This is reflected in rapid plasma clearance and extensive tissue distribution .

Subcellular Localization

This compound is known to accumulate in intracellular compartments, mainly in fibroblasts, phagocytic cells, and other white blood cells . This suggests that this compound is localized in specific subcellular compartments, likely acidic organelles such as lysosomes .

Preparation Methods

Azithromycin is synthesized through a series of chemical reactions starting from erythromycin. The process involves the modification of the erythromycin molecule to introduce a nitrogen atom into the lactone ring, forming a 15-membered azalide ring. This modification enhances the stability and activity of the compound. Industrial production methods often involve hot-melt extrusion to prepare azithromycin in an amorphous solid dispersion, which improves its solubility and taste .

Chemical Reactions Analysis

Azithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, phosphate buffer, and acetonitrile. The major products formed from these reactions are typically derivatives of azithromycin with modified functional groups. High-performance liquid chromatography (HPLC) is often used to analyze these reactions and determine the purity of the products .

Comparison with Similar Compounds

Azithromycin is structurally related to other macrolide antibiotics, such as erythromycin and clarithromycin. Compared to erythromycin, azithromycin has a longer half-life, better tissue penetration, and improved tolerability. Clarithromycin is more similar to erythromycin in terms of pharmacokinetics but offers improved tolerability. Azithromycin’s unique 15-membered azalide ring differentiates it from other macrolides and contributes to its enhanced stability and activity .

Similar compounds include:

  • Erythromycin
  • Clarithromycin
  • Roxithromycin
  • Spiramycin

Azithromycin’s unique structure and properties make it a valuable antibiotic with a wide range of applications in medicine and research.

properties

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKNNHYKWGYTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76801-85-9
Record name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azathramycin
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Reactant of Route 6
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Q & A

Q1: What is the relationship between azaerythromycin A and azithromycin?

A1: Azaerythromycin A is a known impurity and degradation product of azithromycin, a commonly used macrolide antibiotic. []

Q2: How can azaerythromycin A be separated and quantified in azithromycin samples?

A2: Several analytical techniques can be employed, with thin-layer chromatography (TLC) being a common method. TLC utilizes a mobile phase of n-hexane-ethyl acetate-diethylamine (75:25:10, v/v/v) and a stationary phase of precoated silica-gel plates. After development, azaerythromycin A can be visualized as a brown to brownish-red spot upon spraying with a modified Dragendorff's solution. This method allows for the separation and quantification of azaerythromycin A even in the presence of other potential impurities and degradation products. [] Another method is HPLC with electrochemical detection. []

Q3: What are the typical levels of azaerythromycin A found in azithromycin?

A3: The amount of azaerythromycin A can vary depending on the source and manufacturing process of the azithromycin. It's crucial to monitor these levels, as even small changes in impurity profiles can indicate variations in manufacturing or potential degradation issues. []

Q4: Are there any known instances where azaerythromycin A was specifically investigated for its biological activity?

A4: While azaerythromycin A itself hasn't been extensively studied for its individual biological effects, its presence as a structural analog of azithromycin makes it relevant in the context of structure-activity relationship studies. Research shows that even slight modifications to the macrolide structure, like replacing the carbonyl group at position 9 with a nitrogen to create an azaerythromycin, can significantly alter antibacterial activity. [, , ] Furthermore, understanding its role in potential cross-resistance mechanisms with other macrolides is essential. []

Q5: What are the implications of having azaerythromycin A present in azithromycin drug products?

A5: The presence of impurities like azaerythromycin A in pharmaceutical formulations needs to be carefully controlled and monitored due to potential impacts on drug safety and efficacy. Regulatory bodies like the FDA and ICH set strict limits for impurities in drug products. []

Q6: How is the stability of azithromycin evaluated in relation to azaerythromycin A formation?

A6: Stability studies often involve exposing azithromycin to various stress conditions like heat, light, humidity, and acidic or basic environments. The formation and increase of azaerythromycin A under these conditions are closely monitored. This data informs appropriate storage conditions and shelf-life determination for azithromycin drug products. []

Q7: What is the significance of understanding the compatibility of azithromycin with excipients in relation to azaerythromycin A?

A7: Excipients used in pharmaceutical formulations can potentially interact with the active ingredient and impact its stability. Assessing the compatibility of azithromycin with different excipients, especially in the presence of moisture, helps determine their potential contribution to azaerythromycin A formation. [] Choosing suitable excipients is crucial for maintaining the quality and stability of the final drug product. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.